6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidin-4-one derivative with a piperazine derivative under controlled conditions. The reaction typically requires the use of a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of non-toxic solvents and reagents is also prioritized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of key proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Properties
Molecular Formula |
C19H22N4OS |
---|---|
Molecular Weight |
354.5g/mol |
IUPAC Name |
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N4OS/c1-13-16(14-6-4-3-5-7-14)17-18(24)20-15(21-19(17)25-13)12-23-10-8-22(2)9-11-23/h3-7H,8-12H2,1-2H3,(H,20,21,24) |
InChI Key |
XPUBLEUJEVKZMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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